2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF150(S) is a selective muscarinic agonist that targets the M1 muscarinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in treating cognitive disorders, particularly Alzheimer’s disease . AF150(S) is known for its neurotrophic properties and its ability to elevate non-amyloidogenic amyloid precursor protein levels while decreasing beta-amyloid levels .
Preparation Methods
The synthesis of AF150(S) involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications . Industrial production methods for AF150(S) are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production.
Chemical Reactions Analysis
AF150(S) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AF150(S) may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
In chemistry, it is used as a tool to study the M1 muscarinic acetylcholine receptor and its role in cognitive functions . In biology and medicine, AF150(S) has shown promise as a therapeutic agent for Alzheimer’s disease due to its neurotrophic effects and ability to modulate amyloid precursor protein processing . Additionally, AF150(S) has been used in positron emission tomography (PET) imaging studies to investigate the distribution and activity of M1 muscarinic receptors in the brain .
Mechanism of Action
AF150(S) exerts its effects by selectively binding to and activating the M1 muscarinic acetylcholine receptor . This receptor is a G protein-coupled receptor that plays a crucial role in cognitive processes. Upon activation, AF150(S) enhances the production of non-amyloidogenic amyloid precursor protein and reduces beta-amyloid levels, which are associated with Alzheimer’s disease pathology . Additionally, AF150(S) has been shown to inhibit oxidative stress-induced cell death and apoptosis in neuronal cells .
Comparison with Similar Compounds
AF150(S) is often compared with other M1 muscarinic agonists, such as AF102B and AF267B . These compounds share similar neurotrophic properties and therapeutic potential for Alzheimer’s disease. AF150(S) is unique in its high bioavailability and remarkable preference for the brain over plasma following oral administration . This makes AF150(S) a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
138300-72-8 |
---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2S/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3 |
InChI Key |
VGGGBQVTSUMURJ-UHFFFAOYSA-N |
SMILES |
CC1=NCC2(S1)CCN(CC2)C |
Canonical SMILES |
CC1=NCC2(S1)CCN(CC2)C |
Synonyms |
1-methylpiperidine-4-spiro-(2'-methylthiazoline) AF 150(S) AF-150(S) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.